molecular formula C21H17N5O2 B11983761 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide CAS No. 303059-24-7

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide

Cat. No.: B11983761
CAS No.: 303059-24-7
M. Wt: 371.4 g/mol
InChI Key: XVDXSPFNBJAEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide is a heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core fused with a cyanopyrimidine moiety and substituted with a 2-isopropoxybenzamide group. The structure combines electron-withdrawing (cyano) and electron-donating (isopropoxy) substituents, which may synergistically influence its electronic and material properties.

Properties

CAS No.

303059-24-7

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-propan-2-yloxybenzamide

InChI

InChI=1S/C21H17N5O2/c1-13(2)28-18-10-6-3-7-15(18)20(27)24-19-14(11-22)12-26-17-9-5-4-8-16(17)23-21(26)25-19/h3-10,12-13H,1-2H3,(H,23,24,25,27)

InChI Key

XVDXSPFNBJAEJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Cyanopyrimidine Derivatives

A common strategy for constructing fused benzimidazole systems involves cyclocondensation. For example, reacting o-phenylenediamine with a prefunctionalized pyrimidine bearing a leaving group (e.g., chloride) at position 2 may yield the bicyclic scaffold. The cyano group at position 3 could originate from a nitrile-containing precursor or be introduced via post-cyclization modifications.

Hypothetical Reaction Pathway :

  • Step 1 : Treat o-phenylenediamine with 2-chloropyrimidine-3-carbonitrile in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C.

  • Step 2 : Cyclize the intermediate under acidic conditions (e.g., HCl/EtOH) to form the pyrimido[1,2-a]benzimidazole core.

One-Pot Tandem Cyclization

Alternative approaches may use tandem cyclization-cyanation. For instance, reacting o-phenylenediamine with malononitrile and an aldehyde under oxidative conditions could simultaneously form the benzimidazole and introduce the cyano group. However, regioselectivity must be carefully controlled.

Installation of the 2-Isopropoxybenzamide Side Chain

The amide moiety is typically introduced via coupling between a carboxylic acid and an amine. Two plausible strategies are:

Carboxylic Acid Activation

Procedure :

  • Synthesize 2-isopropoxybenzoic acid by alkylating salicylic acid with isopropyl bromide in the presence of K₂CO₃.

  • Activate the carboxylic acid using HATU or EDCl/HOBt in DMF or DCM.

  • Couple with the pyrimido[1,2-a]benzimidazol-2-amine intermediate to form the amide bond.

Optimization Considerations :

  • Temperature : 0–25°C to minimize side reactions.

  • Base : DIEA or TEA to scavenge HCl generated during activation.

Schotten-Baumann Reaction

A classical method involving the reaction of an acid chloride with the amine:

  • Convert 2-isopropoxybenzoic acid to its acid chloride using thionyl chloride.

  • React with the amine in a biphasic system (NaOH(aq)/dioxane) under vigorous stirring.

Critical Reaction Parameters and Yield Optimization

Step Key Parameters Reported Yields (Analogous Reactions)
CyclocondensationSolvent (DMF vs. DMSO), Temp (80–120°C)45–65%
Amide CouplingCoupling reagent (HATU vs. EDCl), Base70–85%
Cyan Group IntroductionNitrile precursor purity, Reaction time50–75%

Purification Methods :

  • Column Chromatography : Silica gel with EtOAc/hexane gradients.

  • Recrystallization : Ethanol/water mixtures for final product polishing.

Analytical Characterization

While vendors like AK Scientific and Sigma-Aldrich confirm purity (≥95%) via HPLC, full characterization requires:

  • ¹H/¹³C NMR : To verify aromatic proton environments and amide bond formation.

  • HRMS : For molecular ion confirmation (theoretical m/z: 371.4 [M+H]⁺) .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Key Compounds

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide Not provided 2-isopropoxy ~371 (estimated) Balanced electron donation/withdrawal; potential use in optoelectronics
2-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzamide 116477-83-9 2-bromo 392.209 Bromine enhances molecular weight and polarizability; possible halogen bonding in crystal engineering
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide 116477-59-9 5-nitro, 2-pentyloxy ~460 (estimated) Nitro group increases electron deficiency (n-type behavior); pentyloxy improves solubility in non-polar matrices
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide 743442-07-1 Benzothiazole, chloro Not provided Benzothiazole core alters conjugation pathways; chloro substituent may affect charge transport

Substituent Effects

  • Electron-Donating vs. This balance contrasts with the nitro-substituted analog (116477-59-9), where the nitro group significantly lowers LUMO, favoring electron-accepting applications .
  • Halogen vs. Alkoxy Substitutions: Bromine in 116477-83-9 introduces steric bulk and polarizability, which may enhance intermolecular interactions (e.g., halogen bonding) in solid-state materials.
  • Heterocycle Variation :
    The benzothiazole analog (743442-07-1) replaces benzimidazole with benzothiazole, altering π-conjugation and charge transport properties. Sulfur in benzothiazole may lower bandgap compared to nitrogen-rich benzimidazole systems .

Physical and Electronic Properties

  • Molecular Weight and Solubility :
    Longer alkoxy chains (e.g., pentyloxy in 116477-59-9) increase hydrophobicity, whereas isopropoxy provides moderate lipophilicity. Bromine’s high atomic weight in 116477-83-9 may reduce volatility in material processing .
  • Optoelectronic Tuning: The target compound’s dual functionality (cyano + isopropoxy) could enable intermediate charge-carrier mobility, positioning it between the highly electron-deficient nitro analog and the brominated derivative.

Research Findings and Implications

  • Electronic Applications: Benzimidazole derivatives are frequently employed in OLED emissive layers or hole-transport materials.
  • Limitations : Empirical data on the compound’s photoluminescence quantum yield, thermal stability, or charge mobility are absent. Comparative studies with analogs highlight the need for experimental validation of inferred properties.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimido-benzimidazole core. Key steps include cyclocondensation of cyanamide intermediates with β-dicarbonyl compounds using nickel acetate or potassium carbonate as catalysts . Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) is critical to achieve high yields. Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. Which analytical techniques are essential for characterizing this compound’s structure?

  • X-ray crystallography : Resolves 3D conformation, confirming the spatial arrangement of the cyanopyrimido-benzimidazole and isopropoxybenzamide moieties .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm) and confirms aromatic ring substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks) and detects isotopic patterns .

Q. How can researchers identify the biological targets of this compound?

Initial screening employs in vitro assays:

  • Kinase inhibition profiling : Use ATP-binding assays with recombinant kinases (e.g., EGFR, VEGFR) to identify inhibitory activity .
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or nuclear receptors .
  • Cellular viability assays : Screen across cancer cell lines (e.g., MTT assays) to prioritize therapeutic hypotheses .

Advanced Research Questions

Q. What strategies mitigate poor pharmacokinetic properties (e.g., low solubility, metabolic instability)?

  • Functional group modulation : Introduce solubilizing groups (e.g., PEG chains) at the benzamide’s para-position while monitoring steric effects on target binding .
  • Deuterium isotope effects : Replace labile hydrogen atoms (e.g., benzimidazole C-H) with deuterium to slow CYP450-mediated metabolism .
  • Prodrug design : Mask the cyanopyrimidine group with enzymatically cleavable esters to enhance bioavailability .

Q. How can contradictory data on biological activity be resolved (e.g., conflicting IC₅₀ values)?

  • Orthogonal assay validation : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Cryo-EM or co-crystallization : Visualize compound-target interactions to clarify binding modes and allosteric effects .

Q. What methodologies distinguish selective target engagement from off-target effects?

  • Chemical proteomics : Employ affinity-based pull-down assays with SILAC labeling to map interactomes across cellular lysates .
  • Thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding in live cells .
  • Selectivity panels : Screen against >100 kinases or ion channels to calculate selectivity indices (e.g., Gini scores) .

Q. How can computational modeling optimize this compound’s scaffold for enhanced potency?

  • Molecular docking (AutoDock Vina) : Predict binding poses within target active sites, prioritizing modifications that improve hydrogen-bonding or π-π stacking .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100-ns trajectories to assess conformational flexibility .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent changes, guiding SAR-driven design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.